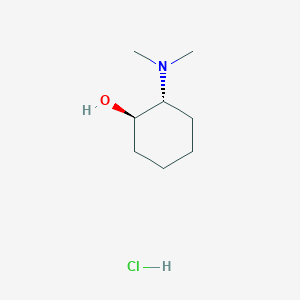
rac-trans-2-Dimethylaminocyclohexanol Hydrochloride
Vue d'ensemble
Description
Rac-trans-2-Dimethylaminocyclohexanol Hydrochloride (also known as DMCH) is a synthetic compound that is widely used in scientific research applications. It is a white, crystalline solid with a molecular formula of C8H17ClN2O and a molecular weight of 184.7 g/mol. DMCH is a chiral molecule with two enantiomers, (R)- and (S)-DMCH, and is a derivative of cyclohexanol. DMCH is a versatile compound with many potential applications in research, including as a building block in organic synthesis and as a reagent in biochemical and physiological studies.
Applications De Recherche Scientifique
DMCH has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, as it can be used to synthesize a variety of compounds, such as amines, alcohols, and carboxylic acids. DMCH is also used in biochemical and physiological studies, as it can be used to study the effects of various compounds on cell signaling pathways. In addition, DMCH can be used to study the effects of various drugs on the body, as it has been found to interact with several important enzymes and receptors.
Mécanisme D'action
DMCH is believed to act as an agonist of the muscarinic acetylcholine receptor. This receptor is involved in a variety of physiological processes, including memory, learning, and muscle contraction. DMCH has been found to bind to this receptor and activate it, resulting in the release of various neurotransmitters, such as acetylcholine and glutamate. This activation of the receptor is thought to be responsible for the effects of DMCH on memory and learning.
Biochemical and Physiological Effects
DMCH has been found to have a variety of effects on biochemical and physiological processes. It has been found to increase the release of acetylcholine and glutamate, which are important neurotransmitters involved in memory and learning. In addition, DMCH has been found to have an effect on the metabolism of glucose, as it has been found to increase the activity of certain enzymes involved in glucose metabolism. Finally, DMCH has been found to have an effect on the cardiovascular system, as it has been found to increase heart rate and reduce blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMCH in laboratory experiments is that it is a relatively inexpensive and readily available reagent. In addition, DMCH has a wide range of applications in research, making it a versatile compound for use in a variety of experiments. However, there are also some limitations to using DMCH in laboratory experiments. For example, DMCH has a relatively short shelf life, so it must be stored and used quickly after it is synthesized. In addition, DMCH can be toxic in high doses, so it must be handled with care.
Orientations Futures
There are a variety of potential future directions for research involving DMCH. One potential direction is to explore the potential therapeutic applications of DMCH. For example, further research could be done to explore the potential of DMCH to treat neurological disorders, such as Alzheimer’s disease. In addition, further research could be done to explore the potential of DMCH to treat cardiovascular diseases, such as hypertension. Finally, further research could be done to explore the potential of DMCH to treat cancer, as it has been found to have an effect on the metabolism of glucose.
Propriétés
IUPAC Name |
(1R,2R)-2-(dimethylamino)cyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-9(2)7-5-3-4-6-8(7)10;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQIJJSITJKGFM-SCLLHFNJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-trans-2-Dimethylaminocyclohexanol Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl N-[5-(4-fluorobenzoyl)-1-methylbenzimidazol-2-yl]carbamate](/img/structure/B3179325.png)

![1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one](/img/structure/B3179334.png)



![Trimethyl[(2-methyl-2-propenyl)oxy]silane](/img/structure/B3179361.png)

![7,13-Dihydroxy-1,3,5,7,9,11,13,15-octakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19-undecaoxa-1,3,5,7,9,11,13,15-octasilatetracyclo[9.5.1.13,9.15,15]nonadecane](/img/structure/B3179378.png)
![Propan-2-yl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate](/img/structure/B3179383.png)

![2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethanamine;dihydrobromide](/img/structure/B3179391.png)
